Superior Averaged Antiproliferative Potency: Tubulin/HDAC-IN-1 (12a) vs. 12d and Reference Cytotoxic Agents
Tubulin/HDAC-IN-1 (Compound 12a) demonstrated the most potent averaged antiproliferative activity among the quinoline-2-carbonitrile-based hydroxamic acid series, with an averaged IC50 of 0.6 nM across a panel of human cancer cell lines, surpassing the closest analog 12d (averaged IC50 of 0.7 nM) [1]. This 0.1 nM difference reflects consistent, measurable gains in cellular potency that position 12a as the lead compound of the series [1].
| Evidence Dimension | Antiproliferative activity (averaged IC50) across a panel of human cancer cell lines |
|---|---|
| Target Compound Data | 0.6 nM (averaged IC50 across multiple cell lines, 72 h treatment) [1] |
| Comparator Or Baseline | 12d (averaged IC50 = 0.7 nM across the same panel, 72 h treatment) [1] |
| Quantified Difference | 12a is ~1.17-fold more potent than 12d (0.6 nM vs. 0.7 nM averaged IC50) [1] |
| Conditions | CellTiter-Glo assay, 72-hour treatment, panel of human cancer cell lines (including MIA PaCa-2, NCI-N87, SK-OV-3) as reported in Eur J Med Chem 2022 [1] |
Why This Matters
For procurement, the superior potency of 12a against the closest in-series analog ensures that the compound selected for further development is the most active candidate, maximizing the probability of demonstrating robust in vivo efficacy and minimizing the risk of suboptimal lead selection.
- [1] Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. Eur J Med Chem. 2022 Oct 5;240:114573. PMID: 35797900. View Source
